molecular formula C17H23KN4O2 B12317975 potassium;3-benzyl-7-(3-methylbutyl)-4,5,8,9-tetrahydropurin-1-ide-2,6-dione

potassium;3-benzyl-7-(3-methylbutyl)-4,5,8,9-tetrahydropurin-1-ide-2,6-dione

Katalognummer: B12317975
Molekulargewicht: 354.5 g/mol
InChI-Schlüssel: QLNLGDZQDYGGFF-UHFFFAOYSA-M
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Potassium;3-benzyl-7-(3-methylbutyl)-4,5,8,9-tetrahydropurin-1-ide-2,6-dione is a unique compound that has recently garnered attention in various fields of scientific research and industry

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of potassium;3-benzyl-7-(3-methylbutyl)-4,5,8,9-tetrahydropurin-1-ide-2,6-dione typically involves multi-step organic reactions. The process begins with the preparation of the core purine structure, followed by the introduction of the benzyl and methylbutyl groups. The final step involves the incorporation of the potassium ion to form the desired compound. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods ensure consistent quality and scalability, making the compound available for various applications in research and industry.

Analyse Chemischer Reaktionen

Types of Reactions

Potassium;3-benzyl-7-(3-methylbutyl)-4,5,8,9-tetrahydropurin-1-ide-2,6-dione undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form various oxidized derivatives.

    Reduction: Reduction reactions can yield reduced forms of the compound.

    Substitution: The benzyl and methylbutyl groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions, including temperature, pH, and solvent choice, are carefully controlled to achieve the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a wide range of functionalized compounds.

Wissenschaftliche Forschungsanwendungen

Potassium;3-benzyl-7-(3-methylbutyl)-4,5,8,9-tetrahydropurin-1-ide-2,6-dione has numerous applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities and interactions with biomolecules.

    Medicine: Explored for its therapeutic potential in various medical conditions.

    Industry: Utilized in the development of new materials and chemical processes.

Wirkmechanismus

The mechanism of action of potassium;3-benzyl-7-(3-methylbutyl)-4,5,8,9-tetrahydropurin-1-ide-2,6-dione involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • Potassium;3-benzyl-7-(3-methylbutyl)-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-1-ide
  • Potassium;3-benzyl-7-(3-methylbutyl)-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-1-ide

Uniqueness

Potassium;3-benzyl-7-(3-methylbutyl)-4,5,8,9-tetrahydropurin-1-ide-2,6-dione stands out due to its specific molecular structure, which imparts unique chemical and biological properties

Eigenschaften

Molekularformel

C17H23KN4O2

Molekulargewicht

354.5 g/mol

IUPAC-Name

potassium;3-benzyl-7-(3-methylbutyl)-4,5,8,9-tetrahydropurin-1-ide-2,6-dione

InChI

InChI=1S/C17H24N4O2.K/c1-12(2)8-9-20-11-18-15-14(20)16(22)19-17(23)21(15)10-13-6-4-3-5-7-13;/h3-7,12,14-15,18H,8-11H2,1-2H3,(H,19,22,23);/q;+1/p-1

InChI-Schlüssel

QLNLGDZQDYGGFF-UHFFFAOYSA-M

Kanonische SMILES

CC(C)CCN1CNC2C1C(=O)[N-]C(=O)N2CC3=CC=CC=C3.[K+]

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.